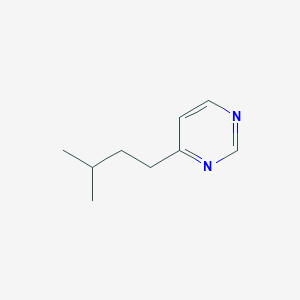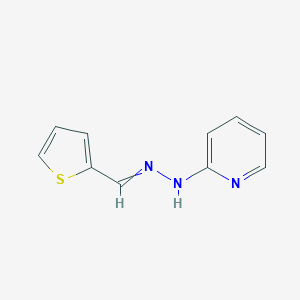
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine, also known as TPA-023, is a small molecule compound that has gained significant attention in the field of neuroscience. It is a selective agonist for the GABA-A receptor subtype, which plays a crucial role in the regulation of neuronal excitability in the central nervous system. TPA-023 has been studied extensively for its potential therapeutic applications in treating a variety of neurological disorders, including anxiety, depression, and epilepsy.
Wirkmechanismus
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine selectively binds to the GABA-A receptor subtype, which is responsible for the majority of inhibitory neurotransmission in the central nervous system. When N-(thiophen-2-ylmethylideneamino)pyridin-2-amine binds to the GABA-A receptor, it enhances the activity of the receptor, leading to increased neuronal inhibition. This results in a reduction in neuronal excitability, which can lead to anxiolytic, antidepressant, and anticonvulsant effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine are primarily related to its effects on the GABA-A receptor. N-(thiophen-2-ylmethylideneamino)pyridin-2-amine enhances the activity of the receptor, leading to increased neuronal inhibition. This can result in a reduction in anxiety and depression symptoms, as well as a reduction in seizure activity. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have a potential role in treating substance use disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in lab experiments is its high selectivity for the GABA-A receptor subtype. This allows researchers to specifically target this receptor and study its effects on neuronal activity. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been extensively studied, and its synthesis method has been optimized to achieve high purity and yield. However, one limitation of using N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in lab experiments is that its effects may not translate directly to humans, as animal models may not accurately reflect the complexity of human neurological disorders.
Zukünftige Richtungen
There are several potential future directions for research on N-(thiophen-2-ylmethylideneamino)pyridin-2-amine. One area of interest is the potential use of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in treating substance use disorders. Additionally, further research is needed to determine the long-term safety and efficacy of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in humans. Finally, there is potential for the development of new compounds based on N-(thiophen-2-ylmethylideneamino)pyridin-2-amine that may have improved selectivity and efficacy for the GABA-A receptor subtype.
Synthesemethoden
The synthesis of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine involves several steps, starting with the reaction of 2-aminopyridine with thiophene-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine. The synthesis of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been optimized to achieve high purity and yield, making it suitable for use in various research studies.
Wissenschaftliche Forschungsanwendungen
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has also been studied for its anticonvulsant properties and has shown promising results in reducing seizure activity in animal models of epilepsy. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been studied for its potential use in treating alcohol and opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models.
Eigenschaften
CAS-Nummer |
123354-90-5 |
|---|---|
Produktname |
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine |
Molekularformel |
C10H9N3S |
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine |
InChI |
InChI=1S/C10H9N3S/c1-2-6-11-10(5-1)13-12-8-9-4-3-7-14-9/h1-8H,(H,11,13) |
InChI-Schlüssel |
WSSYFBKJUAUOLO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
Kanonische SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
Synonyme |
2-thiophenaldehyde 2-pyridylhydrazone TAPH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




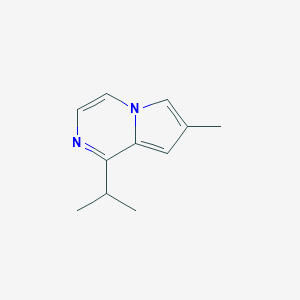
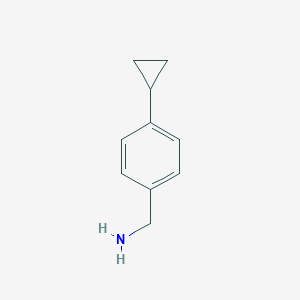
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)




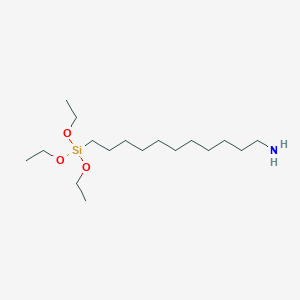


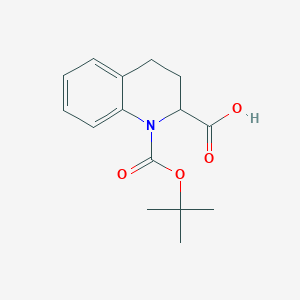
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
